(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring substituted with two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethyl-substituted benzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Trifluoromethane: A simple compound with a trifluoromethyl group.
1,1,1-trifluoroethane: Another compound with a trifluoromethyl group, used in various applications.
Hexafluoroacetone: Contains two trifluoromethyl groups and is used in different chemical processes.
Uniqueness: (3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow for diverse chemical reactions and applications. The trifluoromethyl groups enhance its chemical stability and biological activity, making it a valuable compound in various fields.
Properties
Molecular Formula |
C11H11F6NO |
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Molecular Weight |
287.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)6-2-1-3-7(11(15,16)17)9(6)8(18)4-5-19/h1-3,8,19H,4-5,18H2/t8-/m1/s1 |
InChI Key |
YRVCPFPXZLZQQQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)[C@@H](CCO)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(CCO)N)C(F)(F)F |
Origin of Product |
United States |
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